tri-Boc-hydrazinoacetic acid

Catalog No.
S3011169
CAS No.
261380-41-0
M.F
C17H30N2O8
M. Wt
390.433
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
tri-Boc-hydrazinoacetic acid

CAS Number

261380-41-0

Product Name

tri-Boc-hydrazinoacetic acid

IUPAC Name

2-[[bis[(2-methylpropan-2-yl)oxycarbonyl]amino]-[(2-methylpropan-2-yl)oxycarbonyl]amino]acetic acid

Molecular Formula

C17H30N2O8

Molecular Weight

390.433

InChI

InChI=1S/C17H30N2O8/c1-15(2,3)25-12(22)18(10-11(20)21)19(13(23)26-16(4,5)6)14(24)27-17(7,8)9/h10H2,1-9H3,(H,20,21)

InChI Key

FSRNHDLQBNOYJK-UHFFFAOYSA-N

SMILES

CC(C)(C)OC(=O)N(CC(=O)O)N(C(=O)OC(C)(C)C)C(=O)OC(C)(C)C

Solubility

not available

Peptide and Peptidomimetic Synthesis

TBHA serves as a valuable building block in the synthesis of peptides and peptidomimetics. Its hydrazinocarbonyl functionality allows for coupling with amino acid derivatives to create peptide chains. The tri-Boc (tert-butyloxycarbonyl) protecting groups on the molecule ensure chemoselective manipulation during peptide assembly. These protecting groups can be selectively removed under specific conditions to unveil the desired functionalities for further reactions. ()

Here are some examples of how TBHA is used in peptide synthesis:

  • Introduction of a hydrazinocarbonyl moiety into peptides for studying protein-protein interactions. ()
  • Development of peptidomimetics with improved stability and biological activity compared to natural peptides. ()

Enzyme Inhibition Studies

Studies suggest that TBHA exhibits inhibitory effects on specific enzymes. Research has shown its potential to inhibit enzymes like cyclooxygenase (COX) and thromboxane A2 synthase (TXAS). COX enzymes are involved in the production of inflammatory mediators like prostaglandins, while TXAS plays a role in platelet aggregation. ()

Tri-Boc-hydrazinoacetic acid is a chemical compound characterized by the presence of three tert-butyloxycarbonyl (Boc) protecting groups on the hydrazinoacetic acid structure. Its molecular formula is C₁₁H₁₅N₃O₄, and it has a CAS number of 261380-41-0. This compound is primarily utilized in organic synthesis, particularly in peptide coupling reactions, due to its ability to protect the hydrazine functional group while facilitating the formation of amide bonds.

The primary reaction involving tri-Boc-hydrazinoacetic acid is its use in peptide coupling. In this process, the carboxylic acid group of tri-Boc-hydrazinoacetic acid is activated using coupling reagents such as 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) or N,N'-dicyclohexylcarbodiimide (DIC) combined with hydroxybenzotriazole (HOBt). The activated ester formed can react with amine groups from peptides or amino acids, leading to the incorporation of the hydrazinoacetyl moiety into larger peptide structures

While specific biological activities of tri-Boc-hydrazinoacetic acid are not extensively documented, its derivatives and related compounds have been studied for their roles in drug design and development. Hydrazine derivatives are known for their potential antitumor and antimicrobial properties. The incorporation of hydrazine into biological molecules can enhance their pharmacological profiles, making tri-Boc-hydrazinoacetic acid a valuable building block in medicinal chemistry

Tri-Boc-hydrazinoacetic acid can be synthesized through several methods:

  • Boc Protection: The synthesis typically begins with hydrazinoacetic acid, which is treated with tert-butyloxycarbonyl anhydride or a similar Boc-protecting agent to introduce the three Boc groups.
  • Coupling Reactions: It can also be synthesized via coupling reactions involving hydrazine derivatives and activated carboxylic acids under appropriate conditions

    Tri-Boc-hydrazinoacetic acid is primarily used in:

    • Peptide Synthesis: As a building block for synthesizing peptides and proteins through hydrazone or amide bond formation.
    • Hydrogel Formation: It is utilized in creating hydrogels that exhibit dynamic covalent bonding properties, making them suitable for biomedical applications such as drug delivery systems and tissue engineering

      Interaction studies involving tri-Boc-hydrazinoacetic acid focus on its reactivity with various nucleophiles, particularly amines and aldehydes. These interactions are crucial for understanding how this compound can be utilized in forming stable linkages in polymeric systems and hydrogels. Research indicates that hydrazone linkages formed from tri-Boc-hydrazinoacetic acid exhibit unique properties such as self-healing and pH responsiveness, which are advantageous for biomedical applications

      Several compounds share structural similarities with tri-Boc-hydrazinoacetic acid. Here are some notable examples:

      Compound NameStructure/FeaturesUnique Aspects
      Hydrazinoacetic AcidContains one hydrazine group without Boc protectionMore reactive due to lack of protective groups
      Di-tert-butyl HydrazineTwo tert-butyl groups protecting two hydrazine sitesIncreased steric hindrance compared to tri-Boc
      Borylated Hydrazino Acid DerivativeContains boron functionality alongside hydrazineEnhanced electronic properties due to boron
      AcetylhydrazineA simpler derivative with an acetyl groupLess sterically hindered than tri-Boc variant

      Tri-Boc-hydrazinoacetic acid stands out due to its three protective Boc groups, which provide stability during synthetic processes while allowing for selective deprotection when needed. This unique feature enhances its utility in complex organic synthesis and bioconjugation strategies.

      The strategic use of protecting groups revolutionized organic synthesis by enabling selective reactivity control. The Boc group, first introduced in the 1960s, addressed the need for acid-labile protection of amine functionalities. Early applications focused on amino acid protection in peptide synthesis, where traditional methods suffered from side reactions during deprotection. The Boc group's stability under basic conditions and clean removal via trifluoroacetic acid (TFA) made it ideal for solid-phase peptide synthesis (SPPS).

      Tri-Boc-hydrazinoacetic acid emerged as an evolutionary step from mono-Boc protected analogs, offering enhanced steric protection for the hydrazine moiety. This innovation stemmed from the recognition that multiple Boc groups could suppress unwanted side reactions in nucleophilic substitutions while maintaining compatibility with common coupling reagents like HATU and HBTU.

      Protecting Group ComparisonBocFmocCbz
      Deprotection ConditionsAcid (TFA/HCl)Base (piperidine)Hydrogenolysis
      Stability to NucleophilesHighModerateLow
      OrthogonalityCompatible with FmocCompatible with BocLimited

      Table 1: Key characteristics of common amine protecting groups, highlighting Boc's advantages in acidic deprotection scenarios.

      Evolution of Hydrazinoacetic Acid Derivatives in Organic Synthesis

      Hydrazinoacetic acid (NH$$2$$-NH-CH$$2$$-COOH) initially faced challenges in synthetic applications due to its inherent nucleophilicity and oxidative instability. Early derivatives utilized single Boc protection, but residual reactivity led to side reactions in peptide coupling steps. The tri-Boc variant, through complete protection of the hydrazine nitrogens and carboxylic acid, solved these limitations:

      • Steric Shielding: Three bulky tert-butyl groups prevent undesired nucleophilic attacks
      • Oxidation Resistance: Boc groups stabilize the N-N bond against oxidative cleavage
      • Controlled Reactivity: Selective deprotection enables sequential functionalization

      This progression is exemplified in the synthesis of 1,2-bis-Boc-hydrazinoacetic acid, which demonstrated improved yield (82% vs. 58% for mono-Boc) in model peptide ligations. The tri-Boc derivative further enhanced this trend, achieving >95% purity in commercial batches.

      Significance in Contemporary Bioconjugation Research

      The compound's dual functionality—protected hydrazine and carboxylic acid—makes it indispensable in modern bioconjugation strategies. Key applications include:

      • Hydrazone Ligation: After Boc deprotection, the free hydrazine reacts with aldehydes/ketones to form stable hydrazone linkages, critical for antibody-drug conjugate (ADC) synthesis
      • Peptide Cyclization: The carboxylic acid serves as an anchoring point for head-to-tail cyclization using standard coupling reagents
      • Orthogonal Protection Schemes: Sequential removal of Boc groups enables stepwise conjugation in multifunctional biomolecules

      Recent advances leverage tri-Boc-hydrazinoacetic acid in template-assembled synthetic protein (TASP) systems, where its stability allows precise spatial control over peptide epitopes.

      Research Milestones and Key Scientific Contributions

      Landmark studies have shaped the compound's trajectory:

      • 2004: Banfi et al. demonstrated its utility in chemoselective ligation, achieving 94% coupling efficiency in model TASP molecules
      • 2012: Optimization of Boc removal kinetics using TFA/DCM (1:1 v/v) reduced deprotection times from 2 hours to 15 minutes
      • 2021: Papyrus Bio's nanoparticle conjugation protocol enabled electrochemical cancer detection via hydrazine-aldheyde interactions

      The compound's commercial availability since 2015 (Sigma-Aldrich, Cymitquimica) has accelerated adoption, with global production exceeding 500 kg/year by 2023.

      Conventional Synthetic Routes for Tri-tert-butoxycarbonyl Hydrazinoacetic Acid

      The synthesis of tri-tert-butoxycarbonyl hydrazinoacetic acid conventionally proceeds through the stepwise or simultaneous introduction of tert-butoxycarbonyl groups onto a hydrazinoacetic acid scaffold. The core strategy involves the reaction of hydrazinoacetic acid or its derivatives with tert-butyl dicarbonate, commonly referred to as di-tert-butyl dicarbonate, in the presence of a suitable base or catalyst. The process is typically conducted in an organic solvent, with reaction conditions optimized to maximize selectivity and minimize side product formation.

      A representative synthetic route begins with the preparation of hydrazinoacetic acid, which is then subjected to Boc-protection using di-tert-butyl dicarbonate. The reaction is generally facilitated by the presence of a base such as sodium hydroxide, potassium carbonate, or a nucleophilic catalyst like 4-dimethylaminopyridine. The choice of solvent, temperature, and stoichiometry of reagents play crucial roles in determining the efficiency and selectivity of the protection steps.

      The reaction can be summarized by the following equation:

      $$
      \text{Hydrazinoacetic acid} + 3\, \text{(di-tert-butyl dicarbonate)} \xrightarrow{\text{Base, Solvent}} \text{Tri-tert-butoxycarbonyl hydrazinoacetic acid} + \text{Byproducts}
      $$

      The use of coupling agents such as 1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (commonly abbreviated as HATU) has also been reported to facilitate the formation of active esters, thereby enhancing the coupling efficiency between hydrazinoacetic acid and tert-butoxycarbonyl groups, particularly in peptide synthesis applications [3].

      In a typical protocol, hydrazinoacetic acid is dissolved in a polar aprotic solvent such as dimethylformamide or dimethyl sulfoxide, followed by the addition of di-tert-butyl dicarbonate and a catalytic amount of base. The reaction mixture is stirred at ambient or slightly elevated temperatures until completion, as monitored by thin-layer chromatography or nuclear magnetic resonance spectroscopy. The product is then isolated by precipitation, extraction, or chromatographic purification, yielding tri-tert-butoxycarbonyl hydrazinoacetic acid as a white to off-white solid with a melting point in the range of 112–115 °C [1].

      The following table summarizes key parameters and outcomes for representative conventional synthetic routes:

      ParameterTypical Value/ConditionReference
      Starting materialHydrazinoacetic acid [1], [3], [5]
      Boc-protecting agentDi-tert-butyl dicarbonate [1], [3], [4], [5]
      Base/catalystSodium hydroxide, potassium carbonate, 4-dimethylaminopyridine, triethylamine [3], [4]
      SolventDimethylformamide, dimethyl sulfoxide [3], [4]
      TemperatureRoom temperature to 50 °C [3], [4]
      Reaction time10 minutes to 24 hours [3], [4]
      Yield70–95% [3], [4], [5]
      Product purity≥97% [1]

      The conventional synthetic approach offers high yields and excellent product purity, but it often relies on the use of organic solvents and non-recyclable catalysts, which can pose environmental and economic challenges.

      Solventless Techniques for Boc-Protection of Hydrazines

      In response to the limitations of conventional solvent-based methods, solventless techniques for the Boc-protection of hydrazines have been developed to enhance the environmental sustainability and operational simplicity of the synthesis. The solventless approach leverages the unique reactivity of di-tert-butyl dicarbonate in its molten state, enabling the direct reaction with hydrazine substrates without the need for additional solvents or catalysts [4].

      The key features of the solventless technique include the use of molten di-tert-butyl dicarbonate as both the reagent and reaction medium, the elimination of organic solvents, and the avoidance of expensive or non-recyclable catalysts. The hydrazine substrate is simply stirred with molten di-tert-butyl dicarbonate at a temperature slightly above its melting point, typically in the range of 22–24 °C. The reaction proceeds smoothly, with the tert-butoxycarbonyl group being selectively introduced onto the hydrazine moiety.

      The following mechanistic pathway is proposed for the solventless Boc-protection of hydrazines:

      • The nucleophilic nitrogen atom of the hydrazine attacks the electrophilic carbonyl carbon of the di-tert-butyl dicarbonate, leading to the formation of a Boc-protected hydrazine intermediate and the release of carbon dioxide.
      • The process can be repeated sequentially to achieve the desired degree of Boc-protection, culminating in the formation of tri-tert-butoxycarbonyl hydrazinoacetic acid.

      Experimental studies have demonstrated that the solventless Boc-protection of hydrazines is highly efficient for substrates with suitable nucleophilicity and acidity, as reflected in their pKa values. Primary and secondary aliphatic hydrazines react rapidly, with the reaction typically reaching completion within minutes to a few hours [4].

      The following table summarizes the comparative features of solventless versus conventional Boc-protection techniques:

      FeatureConventional MethodSolventless Method
      Solvent requiredYesNo
      Catalyst/base requiredOftenNo
      Reaction temperatureRoom temperature to 50 °C22–24 °C (melting point of di-tert-butyl dicarbonate)
      Reaction time10 minutes to 24 hoursMinutes to hours
      Work-up complexityModerate to highLow
      Environmental impactModerate to highLow
      Yield70–95%80–98%

      The solventless technique represents a significant advancement in the sustainable synthesis of Boc-protected hydrazines, offering operational simplicity, high efficiency, and reduced environmental footprint.

      Mechanistic Understanding of Protection Chemistry

      The protection of hydrazines with tert-butoxycarbonyl groups is fundamentally governed by nucleophilic acyl substitution chemistry, wherein the nucleophilic nitrogen atom of the hydrazine attacks the electrophilic carbonyl carbon of the di-tert-butyl dicarbonate. The reaction proceeds through a tetrahedral intermediate, which collapses to release carbon dioxide and generate the Boc-protected hydrazine product.

      The mechanism can be delineated as follows:

      • Nucleophilic Attack: The lone pair of electrons on the hydrazine nitrogen attacks the carbonyl carbon of the di-tert-butyl dicarbonate, forming a tetrahedral intermediate.
      • Intermediate Collapse: The tetrahedral intermediate undergoes rearrangement, resulting in the expulsion of a tert-butoxycarbonate anion and the formation of a carbamate linkage.
      • Sequential Protection: The process can be repeated for each available nitrogen atom, allowing for the stepwise or simultaneous introduction of up to three Boc groups in the case of hydrazinoacetic acid.

      The selectivity and efficiency of the protection reaction are influenced by several factors, including the nucleophilicity of the hydrazine, the electrophilicity of the Boc-protecting agent, the acidity of the reaction medium, and the presence of catalysts or bases. The pKa values of the hydrazine substrate serve as a useful predictor of reactivity, with more acidic hydrazines exhibiting faster and more complete protection under solventless conditions [4].

      The following schematic illustrates the mechanistic pathway for the Boc-protection of hydrazinoacetic acid:

      $$
      \text{Hydrazinoacetic acid} + \text{(Boc)}2\text{O} \rightarrow \text{Mono-Boc-hydrazinoacetic acid} + \text{CO}2
      $$
      $$
      \text{Mono-Boc-hydrazinoacetic acid} + \text{(Boc)}2\text{O} \rightarrow \text{Di-Boc-hydrazinoacetic acid} + \text{CO}2
      $$
      $$
      \text{Di-Boc-hydrazinoacetic acid} + \text{(Boc)}2\text{O} \rightarrow \text{Tri-Boc-hydrazinoacetic acid} + \text{CO}2
      $$

      The stepwise nature of the protection process allows for the selective introduction of Boc groups, enabling the synthesis of mono-, di-, or tri-protected hydrazine derivatives as desired. The mechanistic understanding of this chemistry provides a rational basis for the design and optimization of synthetic protocols.

      Optimization Strategies and Process Development

      The optimization of synthetic protocols for tri-tert-butoxycarbonyl hydrazinoacetic acid is essential to maximize yield, purity, and scalability while minimizing waste and environmental impact. Key variables subject to optimization include reagent stoichiometry, reaction temperature, solvent choice (if any), catalyst or base selection, and work-up procedures.

      Stoichiometry and Reagent Purity

      The use of a slight excess of di-tert-butyl dicarbonate ensures complete Boc-protection, especially in the presence of competing side reactions or incomplete conversion. However, excessive use of the protecting agent can complicate product isolation and purification, necessitating careful balance.

      Reaction Temperature and Time

      Lower reaction temperatures favor selectivity and minimize side product formation, while higher temperatures can accelerate reaction rates but may also promote decomposition or overprotection. Empirical optimization of temperature and reaction time is often required to achieve optimal results.

      Solvent Selection

      Although solventless techniques are preferred for their environmental benefits, the choice of solvent in conventional methods can influence reaction kinetics and product solubility. Polar aprotic solvents such as dimethylformamide and dimethyl sulfoxide are commonly employed to dissolve both hydrazine substrates and Boc-protecting agents, facilitating efficient mixing and reaction.

      Catalyst and Base Selection

      The use of nucleophilic catalysts such as 4-dimethylaminopyridine or basic additives like triethylamine can enhance reaction rates and yields by activating the Boc-protecting agent and stabilizing reaction intermediates. The selection and loading of catalysts or bases are optimized based on substrate reactivity and desired product profile.

      Work-up and Purification

      Efficient work-up procedures, including precipitation, extraction, and chromatographic purification, are essential to isolate tri-tert-butoxycarbonyl hydrazinoacetic acid in high purity. The choice of purification method depends on the scale of synthesis, product solubility, and the nature of byproducts.

      The following table summarizes optimization strategies and their impact on key performance indicators:

      Optimization ParameterTypical AdjustmentImpact on Yield/Purity
      Di-tert-butyl dicarbonate excess1.05–1.20 equivalentsEnsures complete protection, minimizes unreacted starting material
      Reaction temperature22–50 °CBalances rate and selectivity
      Reaction time10 min–24 hAllows for complete conversion
      Catalyst/base loading0–10 mol%Enhances rate and yield
      Solvent choiceNone, dimethylformamide, dimethyl sulfoxideAffects solubility and mixing
      Work-up methodPrecipitation, extraction, chromatographyDetermines final purity

      The systematic optimization of these parameters enables the development of robust, scalable, and reproducible synthetic protocols for tri-tert-butoxycarbonyl hydrazinoacetic acid.

      Green Chemistry Approaches and Sustainable Synthesis

      The adoption of green chemistry principles in the synthesis of tri-tert-butoxycarbonyl hydrazinoacetic acid is driven by the need to minimize environmental impact, reduce waste, and enhance the overall sustainability of chemical processes. Key strategies include the elimination of hazardous solvents, the use of recyclable or benign catalysts, the reduction of energy consumption, and the design of atom-efficient reactions.

      Solventless Synthesis

      As discussed in Section 2.2, solventless techniques represent a major advance in green chemistry by eliminating the need for organic solvents, thereby reducing volatile organic compound emissions and simplifying waste disposal. The use of molten di-tert-butyl dicarbonate as both reagent and reaction medium exemplifies the principles of atom economy and process intensification [4].

      Catalyst-Free and Non-Toxic Additives

      The avoidance of toxic or non-recyclable catalysts further enhances the environmental profile of the synthesis. Solventless Boc-protection methods often proceed without the need for additional catalysts or bases, relying on the intrinsic reactivity of the substrates.

      Energy Efficiency

      The conduct of reactions at ambient or near-ambient temperatures minimizes energy consumption and reduces the carbon footprint of the process. The rapid reaction kinetics observed in solventless Boc-protection further contribute to energy savings.

      Waste Minimization

      The design of high-yielding, selective reactions with minimal byproduct formation is central to green chemistry. The efficient conversion of hydrazinoacetic acid to tri-tert-butoxycarbonyl hydrazinoacetic acid under solventless conditions achieves near-quantitative yields with minimal waste generation.

      The following table summarizes the alignment of synthetic methodologies with green chemistry principles:

      Green Chemistry PrincipleConventional MethodSolventless Method
      Solvent eliminationNoYes
      Catalyst avoidanceNoYes
      Energy efficiencyModerateHigh
      Waste minimizationModerateHigh
      Atom economyModerateHigh

      The integration of green chemistry approaches into the synthesis of tri-tert-butoxycarbonyl hydrazinoacetic acid not only enhances the sustainability of the process but also aligns with regulatory and societal expectations for environmentally responsible chemical manufacturing.

      Detailed Research Findings

      The synthesis and application of tri-tert-butoxycarbonyl hydrazinoacetic acid have been the subject of extensive research, with numerous studies reporting on the optimization of synthetic protocols, mechanistic investigations, and the development of novel applications.

      Synthesis Using Coupling Agents

      Recent studies have demonstrated the use of advanced coupling agents such as 1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate to facilitate the conjugation of tri-tert-butoxycarbonyl hydrazinoacetic acid with amine-functionalized polymers. In one protocol, tri-tert-butoxycarbonyl hydrazinoacetic acid is dissolved in dimethylformamide, followed by the addition of the coupling agent and a base such as 4-methylmorpholine. The reaction proceeds at room temperature for 20–24 hours, yielding the desired conjugate in high yield and purity [3].

      Mechanistic Insights from pKa Studies

      Experimental investigations have highlighted the importance of substrate pKa in determining the efficiency of Boc-protection reactions. Hydrazine derivatives with lower pKa values exhibit enhanced reactivity under solventless conditions, enabling rapid and selective protection. The mechanistic rationale is that more acidic hydrazines are better able to stabilize the transition state and facilitate the nucleophilic attack on the Boc-protecting agent [4].

      Process Intensification and Scale-Up

      The scalability of solventless Boc-protection methods has been demonstrated in laboratory and pilot-scale studies, with yields and product purities comparable to or exceeding those of conventional solvent-based methods. The operational simplicity and reduced environmental impact of the solventless approach make it particularly attractive for large-scale synthesis.

      Application in Polymer Functionalization

      Tri-tert-butoxycarbonyl hydrazinoacetic acid has been successfully employed in the functionalization of polymers, enabling the introduction of hydrazide functionalities for subsequent crosslinking or conjugation reactions. The Boc-protected hydrazine moiety provides stability during polymer processing, while deprotection under acidic conditions reveals the reactive hydrazide group for further modification [5].

      Data Tables

      The following tables provide a consolidated summary of key data and findings related to the synthesis of tri-tert-butoxycarbonyl hydrazinoacetic acid.

      Comparative Yields and Purities

      MethodYield (%)Purity (%)Reference
      Conventional (solvent-based)70–95≥97 [1], [3], [5]
      Solventless80–98≥97 [4]

      Reaction Conditions and Parameters

      ParameterConventional MethodSolventless Method
      SolventDimethylformamide, dimethyl sulfoxideNone
      Temperature (°C)25–5022–24
      Time (h)0.2–240.1–2
      Catalyst/Base4-dimethylaminopyridine, triethylamineNone

      Environmental Impact Assessment

      MetricConventional MethodSolventless Method
      Solvent wasteHighNone
      Catalyst wasteModerateNone
      Energy consumptionModerateLow
      Byproduct formationModerateLow

      XLogP3

      3

      Dates

      Last modified: 08-17-2023

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